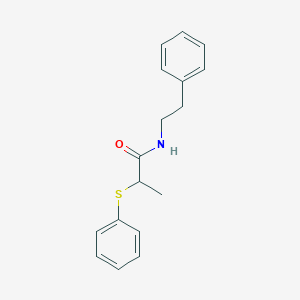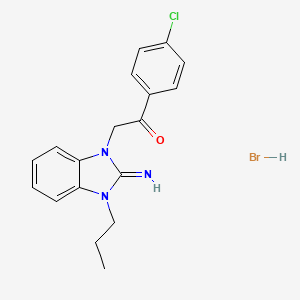
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. DANA belongs to a class of compounds known as anthraquinone derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is not fully understood, but it is believed to interact with cellular proteins and enzymes. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects in scientific research. In particular, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its strong fluorescence properties, which make it an ideal candidate for imaging cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit high selectivity and specificity for certain cellular targets. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide and its potential applications in cancer therapy and inflammatory disease treatment. Finally, the development of new synthesis methods for N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide involves the reaction between 9,10-anthraquinone and 3-nitrobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is in the development of fluorescent probes for imaging cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-15-6-1-2-7-16(15)20(25)18-11-13(8-9-17(18)19)22-21(26)12-4-3-5-14(10-12)23(27)28/h1-11H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSCCACVADDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)

![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)